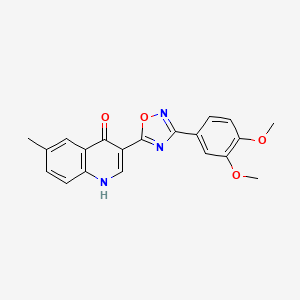

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

説明

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a 3,4-dimethoxyphenyl group

特性

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-11-4-6-15-13(8-11)18(24)14(10-21-15)20-22-19(23-27-20)12-5-7-16(25-2)17(9-12)26-3/h4-10H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYKABVHKHGYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor containing the quinoline and oxadiazole moieties under acidic or basic conditions. The reaction conditions often require specific temperatures and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .

化学反応の分析

Types of Reactions

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoline compounds .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing oxadiazole and quinoline structures exhibit significant anticancer properties. For example, research has shown that certain oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that a related compound inhibited cell proliferation in various cancer cell lines, suggesting potential for development as an anticancer drug .

Antimicrobial Properties

Compounds similar to 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one have been evaluated for their antimicrobial activities. In vitro studies revealed that these compounds exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria . Such properties make them candidates for further development as antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Studies focusing on related structures have shown that they can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .

Fluorescent Materials

The unique structural characteristics of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one suggest potential applications in the development of fluorescent materials. Compounds with similar frameworks have been utilized in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation .

Sensor Development

The compound's ability to interact with various ions and molecules makes it suitable for sensor applications. Research has indicated that derivatives can be used to develop sensors for detecting metal ions or small organic molecules through fluorescence quenching mechanisms .

Case Studies

作用機序

The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

3-(3,4-Dimethoxyphenyl)propanoic acid: Shares the 3,4-dimethoxyphenyl group but differs in the core structure.

6,7-Dimethoxy-3,4-dihydroisoquinoline: Contains a similar methoxy-substituted aromatic ring but has a different heterocyclic core.

Uniqueness

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is unique due to its combination of the quinoline and oxadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 440.41 g/mol. Its structure features a quinoline core fused with an oxadiazole moiety and a dimethoxyphenyl group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds that share structural similarities with 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one . These include:

- Antimicrobial Activity : Quinoline derivatives have been reported to exhibit significant antimicrobial properties against various pathogens. The oxadiazole ring enhances this activity by potentially disrupting microbial cell membranes or inhibiting essential enzymatic processes .

- Anticancer Potential : Compounds with quinoline and oxadiazole structures have shown promise in cancer research. They may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting a possible therapeutic application in inflammatory diseases .

The biological activity of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in disease processes. For instance, they may inhibit DNA topoisomerases or kinases that are crucial for cancer cell proliferation .

- Reactive Oxygen Species (ROS) Modulation : These compounds may influence oxidative stress levels within cells, leading to either the induction of apoptosis in cancer cells or protection in normal cells against oxidative damage .

- Receptor Interaction : The compound could interact with specific receptors involved in inflammation or cancer progression, modulating their activity and downstream effects .

Case Studies

Several studies have investigated the biological activities of similar compounds:

- A study on pyrimido[4,5-b]quinoline derivatives indicated significant anticancer activity against various human cancer cell lines (e.g., MCF-7 breast cancer cells) using MTT assays .

- Research focusing on the antimicrobial properties of quinoline-based compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Question: What are the optimal synthetic routes for preparing 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 3,4-dimethoxybenzamide with hydroxylamine to form an amidoxime intermediate.

- Step 2: Cyclization with a carbonyl source (e.g., trichloroacetonitrile) to construct the 1,2,4-oxadiazole ring .

- Step 3: Coupling the oxadiazole moiety with a pre-synthesized 6-methylquinolin-4(1H)-one derivative via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure purity (>95% by HPLC) .

- Characterization: Confirm structure via -NMR, -NMR, and HRMS. For example, -NMR of analogous oxadiazole derivatives shows distinct peaks for methoxy groups (δ 3.85–3.95 ppm) and quinoline protons (δ 6.80–8.50 ppm) .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

- -NMR: Focus on methoxy protons (singlets at δ ~3.85–3.95 ppm) and aromatic protons from the quinoline (δ 7.5–8.5 ppm) and dimethoxyphenyl groups (δ 6.8–7.2 ppm).

- -NMR: Identify the oxadiazole C-5 (δ ~168–170 ppm) and quinolin-4-one carbonyl (δ ~180 ppm) .

- HRMS: Verify molecular ion [M+H] with <5 ppm error. For example, a derivative with molecular formula should show [M+H] at m/z 376.1284 .

- FTIR: Confirm C=N (1630–1650 cm) and C=O (1680–1700 cm) stretches .

Advanced Question: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound for anticancer activity?

Methodological Answer:

- Modify Substituents: Synthesize analogs with varying substituents on the oxadiazole (e.g., halogens, alkyl chains) and quinoline (e.g., methyl, methoxy groups) .

- Biological Assays: Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include positive controls (e.g., cisplatin) and measure IC values.

- Mechanistic Studies:

- Perform flow cytometry to assess apoptosis (Annexin V/PI staining).

- Use Western blotting to evaluate caspase-3 activation and Bcl-2 suppression.

- Data Analysis: Compare IC trends with substituent electronic properties (Hammett σ constants) to identify key pharmacophores .

Advanced Question: How should researchers address contradictory data in biological activity across different assays?

Methodological Answer:

- Verify Purity: Re-analyze compound purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation .

- Assay Optimization:

- Standardize cell culture conditions (e.g., passage number, serum concentration).

- Repeat assays with fresh stock solutions to avoid solvent effects.

- Control Experiments: Include reference compounds (e.g., doxorubicin) to validate assay reproducibility.

- Synergy Testing: Evaluate combinatorial effects with known chemotherapeutics to identify potential synergistic/antagonistic interactions .

Advanced Question: What computational methods are suitable for predicting the binding mode of this compound to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., topoisomerase II, EGFR). Prioritize targets based on structural homology to known oxadiazole-binding proteins .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Analyze hydrogen bonds between the oxadiazole N-atoms and protein residues (e.g., Asp/Asp/Glu).

- QSAR Modeling: Build a regression model using descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with activity .

Advanced Question: How can researchers determine the acidity constants (pKa) of this compound in non-aqueous media?

Methodological Answer:

-

Potentiometric Titration: Dissolve the compound in anhydrous isopropyl alcohol. Titrate with 0.05 M tetrabutylammonium hydroxide (TBAH) using a calibrated pH meter .

-

Data Processing: Plot mV vs. TBAH volume. Calculate half-neutralization potentials (HNP) from inflection points. Convert HNP to pKa using the equation:

-

Validation: Compare results with DFT-calculated pKa values (e.g., Gaussian 09 at B3LYP/6-311+G(d,p) level) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。